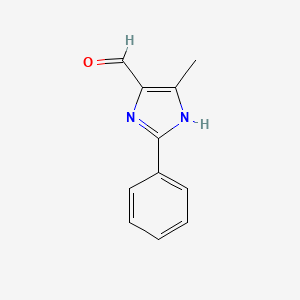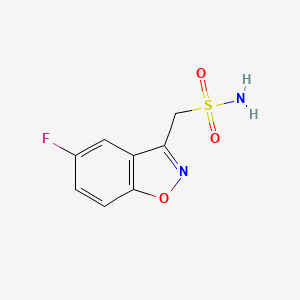
Pyridine-4-carbonyl isocyanate
Descripción general
Descripción
Pyridine-4-carbonyl isocyanate is an organic compound characterized by the presence of both a pyridine ring and an isocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine-4-carbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of pyridine-4-carboxylic acid with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{Pyridine-4-carboxylic acid} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient reagents to minimize the hazards associated with phosgene. Alternative methods may include the use of triphosgene or other carbonylating agents.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-4-carbonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyridine-4-carboxylic acid and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst or elevated temperatures.
Water: Hydrolyzes the isocyanate group to yield the corresponding carboxylic acid.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Pyridine-4-carboxylic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Pyridine-4-carbonyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The reactivity of pyridine-4-carbonyl isocyanate is primarily due to the electrophilic nature of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds. The mechanism typically involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a tetrahedral intermediate and subsequent rearrangement or elimination to yield the final product.
Comparación Con Compuestos Similares
- Pyridine-2-carbonyl isocyanate
- Pyridine-3-carbonyl isocyanate
- Benzoyl isocyanate
Comparison: Pyridine-4-carbonyl isocyanate is unique due to the position of the isocyanate group on the pyridine ring, which influences its reactivity and the types of products formed. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Propiedades
IUPAC Name |
pyridine-4-carbonyl isocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-5-9-7(11)6-1-3-8-4-2-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXFVEAYSPPGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596316 | |
| Record name | Pyridine-4-carbonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69166-51-4 | |
| Record name | Pyridine-4-carbonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[Amino(furan-2-yl)methyl]phosphonic acid](/img/structure/B3356755.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B3356774.png)
![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3356781.png)


![1,2,3,4-Tetrahydropyrido[3,2-c]pyridazine](/img/structure/B3356797.png)
![Methyl 2-(5-nitrobenzo[D]isoxazol-3-YL)acetate](/img/structure/B3356811.png)

